molecular formula C7H15Cl B1594247 3-Chloro-3-methylhexane CAS No. 43197-78-0

3-Chloro-3-methylhexane

Cat. No. B1594247
CAS RN: 43197-78-0
M. Wt: 134.65 g/mol
InChI Key: UTKDCNDVTOWUHW-UHFFFAOYSA-N
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Description

3-Chloro-3-methylhexane , also known as tert-butyl chloromethyl ether , is an organic compound with the chemical formula C7H15Cl . It belongs to the class of alkyl halides and is characterized by a chlorine atom attached to a tertiary carbon center. The compound is colorless, flammable, and has a faint chloroform-like odor .


Synthesis Analysis

The synthesis of 3-Chloro-3-methylhexane involves the reaction of 3-methylhexanol (a tertiary alcohol) with thionyl chloride (SOCl2) . The reaction proceeds via an SN2 (nucleophilic substitution) mechanism, where the hydroxyl group of the alcohol is replaced by a chlorine atom. The resulting product is 3-Chloro-3-methylhexane .


Molecular Structure Analysis

The molecular structure of 3-Chloro-3-methylhexane consists of a six-carbon alkane chain with a chlorine atom attached to the third carbon (tertiary position). The compound adopts a tetrahedral geometry around the chlorine atom due to its sp3 hybridization. The backside attack during nucleophilic substitution leads to inversion of the stereochemistry at the electrophilic carbon .


Chemical Reactions Analysis

  • Hydrolysis : In the presence of water, it undergoes hydrolysis to yield a racemic mixture of chiral alcohols .

Scientific Research Applications

Aromatization Reactions

The aromatization reaction of 3-methylhexane, a close analogue of 3-Chloro-3-methylhexane, has been extensively studied. For example, Aberuagba (2001) demonstrated the reaction of 3-methylhexane on Pt/Al2O3 catalysts under different atmospheres, highlighting the production of aromatic compounds like benzene and toluene in nitrogen atmosphere as opposed to only cracked products like methane in hydrogen atmosphere (Aberuagba, 2001). This study offers insights into the potential of 3-Chloro-3-methylhexane in similar reactions.

Free Radical Production

Research by Ichikawa and Ohta (1987) on selectively deuterated 3-methylhexanes irradiated at 77 K showed the formation of secondary radicals, indicating the potential of 3-Chloro-3-methylhexane in radical chemistry and possibly in radiation chemistry applications (Ichikawa & Ohta, 1987).

Electron Trapping in Glasses

Studies by Richards and Thomas (1970) on pulse radiolysis of 3-methylhexane, closely related to 3-Chloro-3-methylhexane, show trapped electrons in various yields, indicating possible applications in electron capture and trapping studies (Richards & Thomas, 1970).

Hydrocarbon Isomerization

Amir-Ebrahimi and Gault (1980) investigated the isomerization and dehydrocyclization of 3-methylhexane on Pt–Al2O3 catalysts, providing a basis for understanding the behavior of 3-Chloro-3-methylhexane in similar catalytic processes (Amir-Ebrahimi & Gault, 1980).

Biodegradation under Methanogenic Conditions

Research on the biodegradation of iso-alkanes like 3-methylhexane under methanogenic conditions by Abu Laban et al. (2015) suggests potential environmental applications for 3-Chloro-3-methylhexane in understanding and managing petroleum and refined product impacts (Abu Laban et al., 2015).

Kinetic Studies

Ohta and Kuwata (1985) conducted a kinetic study of chlorine dioxide decay in 3-methylhexane, which could be relevant for understanding similar reactions in 3-Chloro-3-methylhexane (Ohta & Kuwata, 1985).

Conformational Analysis

Crowder (1986) performed a conformational analysis of 3-methylhexane, which could be valuable for predicting the behavior of 3-Chloro-3-methylhexane in various conditions (Crowder, 1986).

Structure-Property Relationships

A study by Rinderspacher and Schreiner (2004) on chromophores in compounds like 3-methylhexane highlights the importance of structure in determining properties, relevant for understanding 3-Chloro-3-methylhexane (Rinderspacher & Schreiner, 2004).

Equilibrium Constants in Reactions

Burwell and Maury (1953) measured equilibrium constants in reactions involving 3-methylhexane, which can be extended to understand the behavior of 3-Chloro-3-methylhexane in equilibrium reactions (Burwell & Maury, 1953).

Future Directions

: Chemistry LibreTexts: Two Mechanistic Models for Nucleophilic Substitution : ChemSpider: 3-Chloro-3-methylhexane

properties

IUPAC Name

3-chloro-3-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-6-7(3,8)5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDCNDVTOWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962953
Record name 3-Chloro-3-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-methylhexane

CAS RN

43197-78-0
Record name 3-Chloro-3-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GA Crowder, C Harper - Journal of Molecular Structure, 1980 - Elsevier
… Vibrational spectra were obtained for 2-chloro-2-methylpentane, 3-chloro-3-methylpentane, 2-chloro-2-methylhexane, and 3-chloro-3-methylhexane. All four compounds exist in T HHH …
Number of citations: 6 www.sciencedirect.com
PN Rylander, S Meyerson - Journal of the American Chemical …, 1955 - ACS Publications
The extent of rearrangement during acid-catalyzed alkylation depends upon the activity of the catalyst and the structure of the alkylating agent. 1 An example of a large variation in the …
Number of citations: 5 pubs.acs.org
T Ichikawa, N Ohta - International Journal of Radiation Applications and …, 1987 - Elsevier
… (3) 3-Chloro-3-methylhexane (3C13MHX) was prepared by the reaction of gaseous hydrogen chloride with the corresponding alcohol. These purified 3-methylhexanes and chlorides …
Number of citations: 13 www.sciencedirect.com
H Masada, T Sakajiri - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… 2-Chloro-2-methylpentane, 3-chloro-3-methylpentane, 2-chloro-2-methylhexane, 3-chloro3-methylhexane, 3-chloro-3-ethylpentane, and 2-chloro-2methylheptane were derived from …
Number of citations: 10 www.journal.csj.jp
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
ALJ Beckwith - Australian Journal of Chemistry, 1960 - CSIRO Publishing
… 3-Chloro-3-methylhexane, bp 76 OC/80rnm, was obtained in 90/0 yield. The Grignard reagent from the chloro compound (18 g) in ether (200 ml) was sealed in an autoclave with solid …
Number of citations: 14 www.publish.csiro.au
CT Peng, TC Daniels - Journal of the American Chemical Society, 1955 - ACS Publications
… and clearly inconsistent with that of 3-chloro-3-methylhexane. …
Number of citations: 8 pubs.acs.org
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com
CL Yaws, RW Pike - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of liquid for organic compounds in tabular form. For the tabulation, an equation is selected for correlation of liquid density as a …
Number of citations: 17 www.sciencedirect.com

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